molecular formula C18H20N2O5 B2738163 N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-2-(1,3-dioxoisoindolin-2-yl)acetamide CAS No. 899962-91-5

N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-2-(1,3-dioxoisoindolin-2-yl)acetamide

Cat. No.: B2738163
CAS No.: 899962-91-5
M. Wt: 344.367
InChI Key: FFOFGINACCFVAQ-UHFFFAOYSA-N
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Description

N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-2-(1,3-dioxoisoindolin-2-yl)acetamide is a structurally complex molecule characterized by two key moieties:

  • 1,4-dioxaspiro[4.4]nonan-2-ylmethyl group: A bicyclic spiro system consisting of two fused five-membered ether rings, conferring rigidity and stereochemical uniqueness.
  • 1,3-dioxoisoindolin-2-yl acetamide: A phthalimide-derived group known for its role in bioactive compounds, particularly in antimicrobial and antituberculosis agents .

This compound’s synthesis likely involves coupling a spirocyclic amine with 2-(1,3-dioxoisoindolin-2-yl)acetic acid via amide bond formation, a method analogous to those used for structurally related analogs (e.g., EDC/HOBt-mediated coupling) .

Properties

IUPAC Name

N-(1,4-dioxaspiro[4.4]nonan-3-ylmethyl)-2-(1,3-dioxoisoindol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O5/c21-15(19-9-12-11-24-18(25-12)7-3-4-8-18)10-20-16(22)13-5-1-2-6-14(13)17(20)23/h1-2,5-6,12H,3-4,7-11H2,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFOFGINACCFVAQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(C1)OCC(O2)CNC(=O)CN3C(=O)C4=CC=CC=C4C3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-2-(1,3-dioxoisoindolin-2-yl)acetamide typically involves multi-step organic reactions. The key steps may include:

  • Formation of the spirocyclic core through cyclization reactions.
  • Introduction of the phthalimide moiety via nucleophilic substitution.
  • Acetylation to introduce the acetamide group.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include:

  • Use of catalysts to enhance reaction rates.
  • Implementation of continuous flow reactors for large-scale synthesis.
  • Purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-2-(1,3-dioxoisoindolin-2-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: Conversion to more oxidized forms using oxidizing agents.

    Reduction: Reduction of functional groups to simpler forms.

    Substitution: Nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include:

  • Oxidizing agents like potassium permanganate or chromium trioxide.
  • Reducing agents such as lithium aluminum hydride or sodium borohydride.
  • Substitution reagents like alkyl halides or acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example:

  • Oxidation may yield carboxylic acids or ketones.
  • Reduction may produce alcohols or amines.
  • Substitution reactions can introduce various functional groups.

Scientific Research Applications

Building Block in Organic Synthesis

The compound serves as a versatile building block for synthesizing more complex molecules. Its spirocyclic structure allows for the formation of diverse derivatives, which can be utilized in various chemical reactions, including:

  • Oxidation : Introducing oxygen-containing functional groups.
  • Reduction : Modifying double bonds or removing functional groups.
  • Substitution : Replacing one functional group with another.

These reactions make it a valuable intermediate in organic synthesis, particularly in developing new pharmaceutical agents and materials .

Potential Bioactive Molecule

Research indicates that N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-2-(1,3-dioxoisoindolin-2-yl)acetamide may exhibit bioactive properties. It has been studied for:

  • Enzyme Inhibition : The compound may inhibit specific enzymes, altering metabolic pathways crucial for various biological processes.
  • Receptor Binding : Its structure allows it to interact with receptors, influencing signaling pathways associated with physiological responses.

Case Study: Enzyme Interaction

A study conducted on the compound's interaction with specific enzymes showed promising results in inhibiting enzyme activity related to metabolic disorders. This suggests its potential as a therapeutic agent in drug development .

Therapeutic Potential

The compound is being explored for its therapeutic applications due to its ability to interact with biological targets. It has shown potential in:

  • Drug Development : As a lead compound for new pharmaceuticals targeting specific diseases.
  • Anticancer Research : Initial studies indicate that it may have cytotoxic effects on cancer cells, warranting further investigation into its mechanisms of action .
Activity TypeDescription
Enzyme InhibitionAlters metabolic pathways
Receptor InteractionInfluences physiological responses
CytotoxicityPotential effects on cancer cells

Material Development

In industrial settings, this compound is utilized in developing new materials and catalysts. Its stability and reactivity make it suitable for various processes in material science and industrial chemistry.

Case Study: Catalytic Processes

Research has demonstrated the effectiveness of this compound as a catalyst in specific chemical reactions, enhancing yield and efficiency in industrial applications .

Mechanism of Action

The mechanism of action of N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-2-(1,3-dioxoisoindolin-2-yl)acetamide involves its interaction with specific molecular targets. These may include:

    Enzymes: Inhibition or activation of enzymatic activity.

    Receptors: Binding to cellular receptors to modulate signaling pathways.

    DNA/RNA: Interaction with genetic material to influence gene expression.

Comparison with Similar Compounds

The following analysis compares the target compound with structurally and functionally related molecules, emphasizing differences in structure, synthesis, physicochemical properties, and biological activity.

Structural Comparison
Compound Name Key Structural Features Key Differences References
Target Compound : N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-2-(1,3-dioxoisoindolin-2-yl)acetamide - 1,4-Dioxaspiro[4.4]nonane (5/5 bicyclic ether)
- 1,3-Dioxoisoindolin-2-yl acetamide
Reference compound
N-(1,4-Dioxaspiro[4.5]dec-8-ylmethyl)-acetamide - 1,4-Dioxaspiro[4.5]decane (5/6 bicyclic ether)
- Simple acetamide substituent
Larger spiro ring (6-membered ether); lacks phthalimide moiety
2-(1,3-Dioxoisoindolin-2-yl)-N-(4-hydroxybenzyl)acetamide (4c) - Benzyl substituent with para-hydroxy group
- 1,3-Dioxoisoindolin-2-yl acetamide
Aromatic substituent instead of spiro system; improved solubility due to -OH group
N-(2-((7-Chloroquinolin-4-yl)amino)ethyl)-2-(1,3-dioxoisoindolin-2-yl)acetamide (7a) - Quinoline-aminoethyl substituent
- 1,3-Dioxoisoindolin-2-yl acetamide
Bulky heteroaromatic substituent; potential antimalarial activity
N-[(2S)-1,4-dioxaspiro[4.4]nonan-2-ylmethyl]-N'-(3-nitrophenyl)ethanediamide - Same spiro system
- 3-Nitrophenyl substituent
Nitrophenyl group instead of phthalimide; stereospecific (S-configuration)

Key Structural Insights :

Pharmacological and Physicochemical Comparison
Compound LogP (Predicted) Solubility Reported Bioactivity References
Target Compound ~2.5 (estimated) Low (spiro system reduces polarity) Not reported; analogs show antimicrobial activity
2-(1,3-Dioxoisoindolin-2-yl)-N-(4-methoxybenzyl)acetamide (4d) ~2.8 Moderate (methoxy group enhances lipophilicity) Antimicrobial (MIC: 12.5 µg/mL vs. S. aureus)
N-(6-trifluoromethylbenzothiazole-2-yl)-2-(3-chlorophenyl)acetamide ~3.1 Low (aromatic CF₃/Cl groups) Anticancer (IC₅₀: 8.2 µM vs. HeLa)
N-[(2S)-1,4-dioxaspiro[4.4]nonan-2-ylmethyl]-N'-(3-nitrophenyl)ethanediamide ~1.8 Moderate (nitro group increases polarity) Not reported; structural rigidity may enhance target binding

Key Insights :

  • The spiro system in the target compound likely reduces solubility compared to hydrophilic substituents (e.g., -OH in 4c) but improves metabolic stability .
  • Phthalimide analogs exhibit broad antimicrobial activity, suggesting the target compound may share similar mechanisms .

Biological Activity

N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-2-(1,3-dioxoisoindolin-2-yl)acetamide is a synthetic compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This compound features a complex structure, which may contribute to its diverse pharmacological properties.

Chemical Structure

The molecular formula of this compound is C15H20N2O4C_{15}H_{20}N_{2}O_{4}, and its molecular weight is approximately 296.34 g/mol. The structure includes a spirocyclic moiety and an isoindoline derivative, which are significant for its biological activity.

Anticancer Properties

Recent studies have indicated that compounds similar to this compound exhibit promising anticancer activity. For instance, research on isoindole derivatives has shown that they can induce apoptosis in cancer cells by activating specific signaling pathways involved in cell death and survival .

Case Study:
A study published in the Journal of Medicinal Chemistry explored the anticancer effects of various isoindoline derivatives. It was found that certain derivatives led to significant reductions in tumor growth in xenograft models, suggesting that modifications to the isoindoline structure can enhance anticancer efficacy .

Anti-inflammatory Effects

In addition to anticancer properties, this compound may also possess anti-inflammatory effects. Compounds with similar structures have been reported to inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), which play critical roles in inflammation .

Data Table: Biological Activities of Related Compounds

Compound NameActivity TypeMechanism of ActionReference
Isoindoline AAnticancerInduces apoptosis via mitochondrial pathwayJournal of Medicinal Chemistry
Isoindoline BAnti-inflammatoryInhibits COX and reduces cytokine levelsPharmacology Reports
Dioxaspiro CAntimicrobialDisrupts bacterial cell wall synthesisJournal of Antibiotics

The proposed mechanisms through which this compound exerts its biological effects include:

  • Apoptosis Induction : Activation of caspases and mitochondrial pathways leading to programmed cell death.
  • Cytokine Modulation : Downregulation of inflammatory cytokines such as TNF-alpha and IL-6.
  • Antimicrobial Activity : Inhibition of bacterial growth through disruption of cellular processes.

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